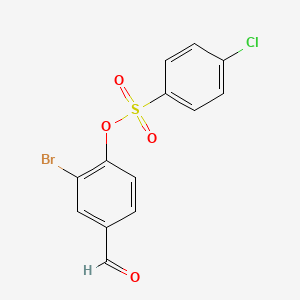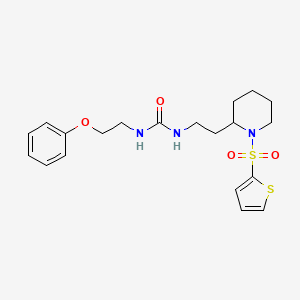![molecular formula C17H21ClN2O4 B2667789 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide CAS No. 941870-32-2](/img/structure/B2667789.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a 1,4-dioxaspiro[4.4]nonane moiety linked to an oxalamide group, which is further substituted with a 2-chlorobenzyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide typically involves multiple steps:
Formation of 1,4-dioxaspiro[4.4]nonane: This can be achieved by the reaction of diethylene glycol with cyclohexanone under acidic conditions to form the spirocyclic acetal.
Introduction of the Oxalamide Group: The spirocyclic intermediate is then reacted with oxalyl chloride to introduce the oxalamide functionality.
Substitution with 2-chlorobenzyl Group: Finally, the oxalamide intermediate is treated with 2-chlorobenzylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide involves its interaction with specific molecular targets. The compound’s oxalamide group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure may enhance its binding affinity. The 2-chlorobenzyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: A simpler spirocyclic compound without the oxalamide and chlorobenzyl groups.
2-Chlorobenzylamine: Contains the chlorobenzyl group but lacks the spirocyclic and oxalamide functionalities.
Oxalamide Derivatives: Compounds with similar oxalamide groups but different substituents.
Uniqueness
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide is unique due to its combination of a spirocyclic structure, oxalamide group, and chlorobenzyl substitution. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c18-14-6-2-1-5-12(14)9-19-15(21)16(22)20-10-13-11-23-17(24-13)7-3-4-8-17/h1-2,5-6,13H,3-4,7-11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXKUZWFHGJTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide](/img/structure/B2667708.png)

![1-[4-(Tert-butyl)phenyl]-4-chloro-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile](/img/structure/B2667710.png)
![5-(3-oxo-3-(piperidin-1-yl)propyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2667712.png)

![N-(3-Chlorophenyl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B2667715.png)



![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide](/img/structure/B2667721.png)


![6-Benzyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2667726.png)

